Acetylene-linker-Val-Cit-PABC-MMAE

Overview

Description

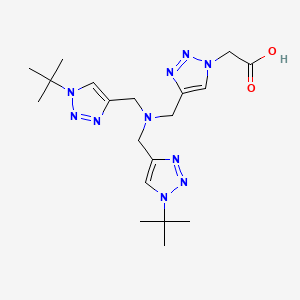

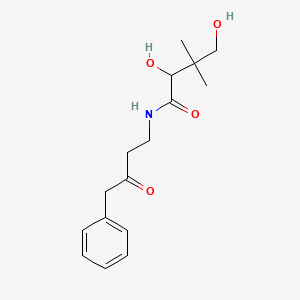

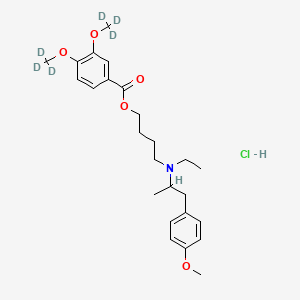

Acetylene-linker-Val-Cit-PABC-MMAE, also known as LCB14-0602, is a drug-linker conjugate for antibody-drug conjugates (ADCs). It combines the ADC linker (Acetylene-linker-Val-Cit-PABC) with the potent tubulin inhibitor MMAE . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The molecular structure of this compound is complex. Its molecular weight is 1307.62, and its formula is C67H106N10O16 . The InChI key is HJNJEHBZUVWTEJ-MKXMLHHLSA-N .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is soluble in DMSO, but the compound is unstable in solutions, so freshly prepared solutions are recommended .Scientific Research Applications

Linker Technology in Antibody-Drug Conjugates

Acetylene-linker-Val-Cit-PABC-MMAE is prominently used in the development of Antibody-Drug Conjugates (ADCs), which are designed to deliver potent cytotoxic agents to tumors selectively. The valine-citrulline p-aminobenzylcarbamate (val-cit-PABC) linker in these conjugates is cleaved by intracellular proteases like cathepsin B, releasing the drug monomethylauristatin E (MMAE) inside tumor cells. This cleavable linker technology significantly influences the ADC's potency, activity, and tolerability. For example, studies demonstrated that ADCs with dipeptide linkers showed varying activities and therapeutic indices, depending on the linker's composition and the payload's properties (Doronina et al., 2008).

Stability and Efficacy of Linker Systems

The stability of the linker system in ADCs is crucial for effective drug delivery to target cells. For instance, modifications to the Val-Cit dipeptide linker significantly influenced the in vivo stability and anticancer activity of ADCs in mouse models, as well as the rate of drug release by intracellular enzymes like cathepsin B. The study of different amino acid substitutions in the Val-Cit linker revealed substantial effects on the ADCs' stability and efficacy (Dal Corso et al., 2017).

Impact on Linker Instability and Mitigation

Understanding the molecular basis of the Val-Cit-PABC linker's instability is critical for ADC design. Research has identified enzymes like Carboxylesterase 1C responsible for the extracellular hydrolysis of this linker in mouse plasma. Modifying the linker can protect it from extracellular cleavage without affecting the intracellular payload release, crucial for ADC efficacy. This highlights the potential to tailor the extracellular stability of cleavable ADCs without compromising their therapeutic action (Dorywalska et al., 2016).

Linker Variations and Therapeutic Potentials

The design of the linker, including its hydrophobic or hydrophilic nature, significantly impacts the therapeutic potential of ADCs. For instance, replacing citrulline with lysine in the Val-Cit-PABC linker and incorporating hydrophilic modifications enhanced the stability and efficacy of ADCs in cancer cell lines, showcasing the importance of linker chemistry in ADC performance (Shao et al., 2020).

Conjugation Site and Linker Stability

The conjugation site of the linker on the antibody also plays a crucial role in determining its stability and the ADC's cytotoxic potency. This emphasizes the importance of choosing the right conjugation site for effective linker stability and payload delivery, which directly affects the safety and efficacy of ADCs (Dorywalska et al., 2015).

Mechanism of Action

properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJEHBZUVWTEJ-MKXMLHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H106N10O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1307.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

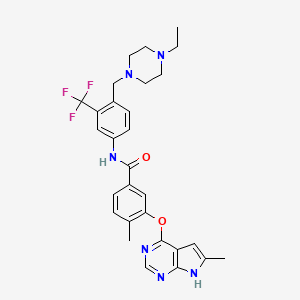

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)